2,3-Dimethylphenyl 4-methoxybenzoate
Description
2,3-Dimethylphenyl 4-methoxybenzoate is an ester derivative of 4-methoxybenzoic acid, where the phenolic hydroxyl group is esterified with a 2,3-dimethylphenyl moiety. This compound belongs to the broader class of substituted benzoate esters, which are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis intermediates.
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
(2,3-dimethylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C16H16O3/c1-11-5-4-6-15(12(11)2)19-16(17)13-7-9-14(18-3)10-8-13/h4-10H,1-3H3 |
InChI Key |
LVXGGFFDDMJXOY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogs include:
- Methyl 4-methoxybenzoate (methyl anisate) : Lacks the 2,3-dimethylphenyl group, instead using a methyl ester. Widely used in flavoring agents and pharmaceuticals due to its volatility and mild reactivity .
- Phenyl benzoate : Features a phenyl ester group without methoxy or methyl substituents. Demonstrates lower electron-donating effects compared to 4-methoxybenzoates.
- Ethyl 4-methylbenzoate : Substitutes the methoxy group with a methyl group, reducing resonance stabilization and increasing hydrophobicity .
Table 1: Structural and Functional Group Comparisons
| Compound | Ester Group | Methoxy Position | Additional Substituents | Key Applications |
|---|---|---|---|---|
| 2,3-Dimethylphenyl 4-methoxybenzoate | 2,3-dimethylphenyl | Para | None | Research intermediates |
| Methyl 4-methoxybenzoate | Methyl | Para | None | Pharmaceuticals, flavors |
| Phenyl benzoate | Phenyl | None | None | Polymer synthesis |
| Methyl 3-methoxybenzoate | Methyl | Meta | None | Organic synthesis |
Physicochemical Properties
- Solubility : The 2,3-dimethylphenyl group increases hydrophobicity compared to methyl or phenyl esters, likely reducing water solubility. Methyl 4-methoxybenzoate, for example, is sparingly soluble in water but miscible in organic solvents .
- Volatility : Methyl 4-methoxybenzoate’s volatility makes it suitable for flavoring, whereas bulkier esters like 2,3-dimethylphenyl derivatives are less volatile, favoring solid-phase applications .
- However, enzymatic demethylation of 4-methoxybenzoate derivatives has been observed in microbial systems (e.g., Comamonas testosteroni T-2), though steric hindrance from the 2,3-dimethylphenyl group may mitigate this .
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